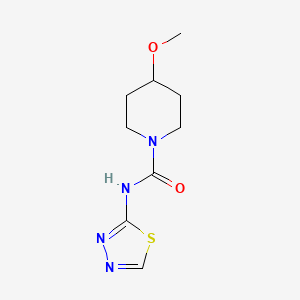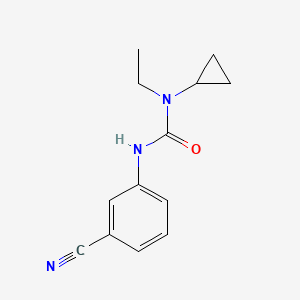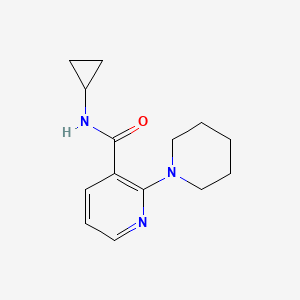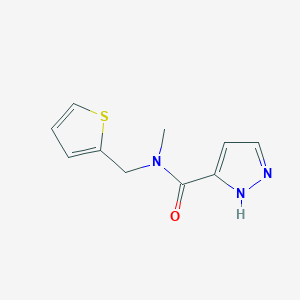![molecular formula C14H18Cl2N2O2 B7529526 N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide](/img/structure/B7529526.png)
N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMAPA, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This inhibition can lead to a reduction in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects:
DMAPA has been shown to have a number of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of certain enzymes, the reduction of inflammation and tumor growth, and the suppression of viral replication. However, it is important to note that the effects of DMAPA can vary depending on the specific experimental conditions and cell types used.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMAPA in laboratory experiments is its wide range of potential applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a valuable tool for researchers studying a variety of diseases. However, one limitation of using DMAPA in laboratory experiments is that its effects can be highly dependent on the specific experimental conditions and cell types used.
Orientations Futures
There are a number of potential future directions for research on DMAPA. One area of interest is the development of new drugs and therapies based on the anti-inflammatory, anti-tumor, and anti-viral effects of DMAPA. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and to identify new targets for its use in scientific research. Finally, studies exploring the potential limitations and drawbacks of using DMAPA in laboratory experiments will be important for ensuring the accuracy and reliability of future research in this area.
Méthodes De Synthèse
The synthesis of DMAPA involves the reaction of 3,4-dichloroaniline with 3-methyl-1-(oxolan-3-ylmethyl)urea in the presence of a catalyst such as palladium on carbon. This reaction yields DMAPA as a white crystalline solid with a melting point of 108-110°C.
Applications De Recherche Scientifique
DMAPA has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Additionally, DMAPA has been found to have potential applications in the development of new drugs and therapies for a variety of diseases.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[methyl(oxolan-3-ylmethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-18(7-10-4-5-20-9-10)8-14(19)17-11-2-3-12(15)13(16)6-11/h2-3,6,10H,4-5,7-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEIJRMYBWOTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOC1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Bromothiophen-2-yl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529452.png)
![5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7529455.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-4-chloro-1-methylpyrrole-2-carboxamide](/img/structure/B7529462.png)
![1-[(2-Methylcyclopropyl)methyl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7529470.png)






![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7529517.png)


